

Bemcentinib monotherapy hypomethylating agent failure MDS

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Compound Focus: Bemcentinib

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Scientific Rationale & Clinical Context

The rationale for targeting AXL with **bemcentinib** in HMA-failed MDS is grounded in the critical role of AXL in disease pathogenesis and therapy resistance.

- **Unmet Medical Need:** For patients with HR-MDS, HMAs like azacitidine or decitabine are the standard of care [1]. However, only about half of patients respond, and responses are often short-lived. The majority of patients either do not respond or eventually relapse, leading to a dismal prognosis with a median survival of around 5 months and very limited approved treatment options outside of clinical trials [1] [2].
- **AXL in MDS Pathobiology:** The receptor tyrosine kinase AXL is upregulated on leukemic MDS and AML stem cells [1]. AXL is linked to the pathogenesis of myeloid malignancies and mediates chemotherapy resistance [1]. Furthermore, AXL is expressed on innate immune cells and promotes an immunosuppressive tumor microenvironment, which can contribute to immune escape by the malignant clone [3]. Inhibition of AXL is therefore a strategy to target the disease directly and potentially enhance anti-leukemic immune responses [1] [3].

Clinical Evidence & Efficacy Data

The **BERGAMO** phase 2 trial (NCT03824080) specifically evaluated **bemcentinib** monotherapy in patients with HR-MDS or AML who were refractory to or relapsed after HMA therapy [1]. Key efficacy data from

this study are summarized below.

Table 1: Efficacy of Bemcentinib Monotherapy in HMA-Failed HR-MDS (BERGAMO Trial) [1]

Efficacy Parameter	Result in HR-MDS Patients (N=18)
Overall Hematological Response (OHR)	44% (8/18 patients)
Complete Response (CR)	6% (1/18 patients)
Marrow CR (mCR)	28% (5/18 patients)
Partial Response (PR)	6% (1/18 patients)
Stable Disease (SD)	6% (1/18 patients)
One-Year Overall Survival	54%
One-Year Progression-Free Survival	6%

Patient Population: The trial enrolled patients with a median age of 79 years. All patients had failed prior HMA therapy (96% azacitidine, 4% decitabine), with 22% being refractory and 76% having relapsed after an initial response. The median number of prior HMA cycles was 13 [1].

Safety and Tolerability Profile

Bemcentinib monotherapy demonstrated a manageable safety profile in the studied population.

- **Dosing:** Patients received a loading dose of 400 mg once daily on days 1-3 of the first cycle, followed by a maintenance dose of 200 mg once daily from day 4 onward in 28-day cycles [1].
- **Common Adverse Events:** The most common grade 3/4 treatment-related adverse events were consistent with the underlying disease and included cytopenias (anemia, thrombocytopenia, neutropenia) and febrile neutropenia [1] [3].
- **QTc Prolongation:** Asymptomatic QTcF prolongation was observed as a notable adverse event. Most cases were Grade 1 or 2, though Grade 3 events occurred. No Grade 4 or 5 QTcF events were reported [3]. Regular electrocardiogram monitoring is recommended.

Experimental Protocols

For researchers aiming to validate the mechanism of action or explore predictive biomarkers, the following experimental approaches are suggested.

Protocol 1: Assessing AXL Inhibition and Downstream Signaling

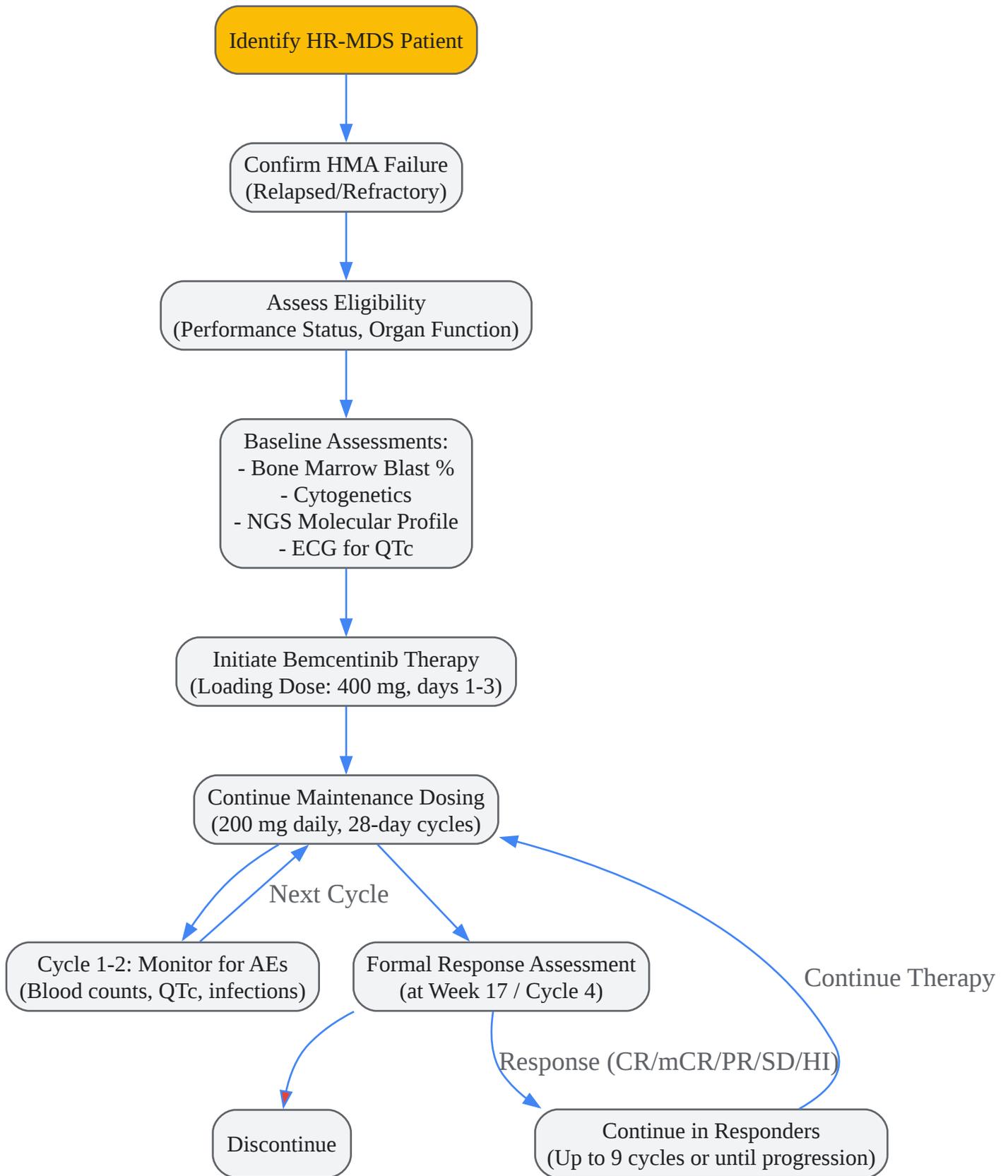
- **Objective:** To confirm target engagement and downstream pharmacological activity of **bemcentinib**.
- **Methodology:**
 - **Cell Lines & Models:** Use AXL-expressing myeloid leukemia cell lines (e.g., MOLM-13, SKM-1) or primary patient-derived blasts from MDS/AML.
 - **Treatment:** Treat cells with a range of **bemcentinib** concentrations (e.g., 0.1 nM - 10 µM) and appropriate vehicle controls for 1-2 hours.
 - **Stimulation:** Stimulate cells with its ligand, Gas6 (e.g., 400 ng/mL for 10 minutes), to activate AXL signaling.
 - **Analysis:**
 - **Western Blotting:** Analyze phospho-AXL (Tyr702) and total AXL levels. Assess phosphorylation of downstream effectors like AKT (Ser473) and ERK1/2 (Thr202/Tyr204) to confirm pathway inhibition [3].
 - **Flow Cytometry:** For primary cells, use phospho-specific flow cytometry to measure p-AXL and p-S6 levels in specific cell populations.

Protocol 2: Biomarker Analysis for Patient Stratification

- **Objective:** To identify molecular correlates of response to **bemcentinib**.
- **Methodology:**
 - **Sample Collection:** Collect pre-treatment patient bone marrow aspirates and/or peripheral blood samples.
 - **Genetic Profiling:** Perform next-generation sequencing (NGS) using a targeted myeloid gene panel (e.g., including *ASXL1*, *TP53*, *SRSF2*, *RUNX1*). Compare mutation profiles between responders and non-responders [1].
 - **Soluble Biomarker Analysis:** Measure plasma levels of soluble AXL (sAXL) by ELISA, as this has been explored as a potential predictive biomarker [4].
 - **Data Analysis:** Use statistical tests (e.g., Fisher's exact test for mutation frequency) to correlate genetic mutations or biomarker levels with clinical response (ORR, OS) [1].

Clinical Development Workflow

The typical pathway for evaluating **bemcentinib** in a clinical setting, from patient identification to treatment and monitoring, is outlined below.



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Conclusion and Future Directions

Bemcentinib represents a promising novel therapeutic strategy for patients with HR-MDS after HMA failure, a setting of significant unmet need. Clinical data from the BERGAMO trial demonstrate that **bemcentinib** monotherapy can induce hematological responses in a subset of these patients, with a safety profile that is manageable in the elderly, comorbid population [1].

Future development should focus on:

- **Biomarker-Driven Patient Selection:** Validating potential biomarkers like sAXL or specific mutational profiles (e.g., *ASXL1*) to identify patients most likely to benefit [1] [4].
- **Rational Combination Strategies:** Exploring **bemcentinib** in combination with other agents, such as venetoclax or low-dose cytarabine (LDAC), based on early-phase trial results in AML [3] [5].
- **Randomized Trials:** Confirmatory randomized phase III trials are necessary to definitively establish the efficacy of **bemcentinib** and its impact on overall survival in this challenging patient population.

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